2,3-Dichloroanisole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.91e-04 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

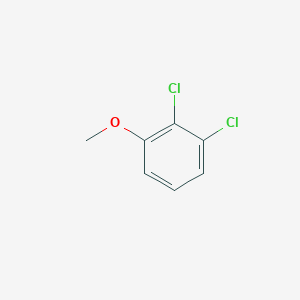

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEASCCDHUVYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062095 | |

| Record name | 2,3-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-59-4 | |

| Record name | 2,3-Dichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dichloro-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dichloroanisole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloroanisole is a halogenated aromatic compound with the chemical formula C₇H₆Cl₂O.[1][2] It is a chlorinated derivative of anisole (B1667542) and is recognized as a metabolite of pentachlorophenol, exhibiting fungicidal properties.[2][3] This compound has also been identified in marine sediments and is noted for its role as a volatile organic compound that acts as an attractant for termites, suggesting potential applications in pest control.[1][2] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and known biological activities of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound, also known as 1,2-dichloro-3-methoxybenzene, consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 3, and a methoxy (B1213986) group at position 1.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂O | [2] |

| Molecular Weight | 177.03 g/mol | [2] |

| CAS Number | 1984-59-4 | [2] |

| Appearance | Off-white, low melting solid | [2] |

| Melting Point | 31-35 °C | [2] |

| Boiling Point | 140 °C at 28 mmHg | [5] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727).[2] Water solubility is 86.9 mg/L. | [2] |

| Density | 1.47 g/cm³ | [6] |

| Flash Point | 113 °C (closed cup) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approximately 7.13, 7.06, 6.83, and 3.89 ppm. The peak at 3.89 ppm corresponds to the methoxy group protons. The other peaks are attributed to the aromatic protons. | [7][8] |

| ¹³C NMR | Spectral data is available, showing the carbon skeleton of the molecule. | [3][4] |

| Infrared (IR) Spectroscopy | The spectrum shows characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and C-Cl stretching. | [4][9] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M+) at m/z 176 and a prominent M+2 peak at m/z 178, characteristic of a compound containing two chlorine atoms. A significant fragment is observed at m/z 133. | [4] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.

Method 1: Williamson Ether Synthesis from 2,3-Dichlorophenol (B42519)

This method involves the reaction of 2,3-dichlorophenol with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base.[1]

-

Materials: 2,3-dichlorophenol, dimethyl sulfate, potassium carbonate, acetone (B3395972), ethyl acetate (B1210297), saturated sodium bicarbonate solution, saturated aqueous sodium chloride solution, anhydrous sodium sulfate.[1]

-

Procedure:

-

Dissolve 2,3-dichlorophenol (20.0 g, 122.7 mmol) in 120 mL of acetone in a reaction flask.[1]

-

Add potassium carbonate (18.7 g, 135.0 mmol) and stir the mixture magnetically for 30 minutes.[1]

-

Slowly add dimethyl sulfate (17.0 g, 135.0 mmol) dropwise using a dropping funnel.[1]

-

Heat the reaction mixture to 60°C and reflux for 3 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (5:1), where the product has an Rf value of 0.8.[1]

-

After the reaction is complete, cool the mixture to room temperature and remove the potassium carbonate by filtration.[1]

-

Wash the filter cake with acetone.[1]

-

Evaporate the acetone from the filtrate under reduced pressure.[1]

-

Add ethyl acetate and saturated sodium bicarbonate solution to the residue. Wash the organic phase twice with saturated aqueous sodium chloride solution.[1]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain this compound as a colorless oil.[1]

-

Method 2: Nucleophilic Aromatic Substitution of 1,2,3-Trichlorobenzene (B84244)

This process involves the reaction of 1,2,3-trichlorobenzene with an alkali metal methoxide (B1231860).[5]

-

Materials: 1,2,3-trichlorobenzene, sodium methoxide in methanol (25% commercial solution), dimethylacetamide, water, toluene (B28343), brine.[5]

-

Procedure:

-

Dissolve 363 g (1 mole) of 1,2,3-trichlorobenzene in 600 ml of dimethylacetamide and heat to 125°C with stirring.[5]

-

Add 500 ml of 25% commercial sodium methoxide in methanol at a rate that maintains the temperature at 125-130°C.[5]

-

After the addition is complete, maintain the temperature at 130°C for 30 minutes.[5]

-

Dilute the reaction mixture with water and extract with toluene.[5]

-

Wash the toluene extracts with brine, dry, and remove the toluene by distillation to yield the product.[5]

-

Purification and Characterization

The crude product from the synthesis can be purified and characterized as follows:

-

Purification: The crude product can be purified by dissolving it in a suitable solvent like ether, drying over a desiccant such as magnesium sulfate, filtering, and then inducing crystallization by adding a non-polar solvent like hexane.[10]

-

Characterization:

-

Melting Point: Determine the melting point of the purified solid.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure.

-

FTIR Spectroscopy: Obtain an IR spectrum to identify the functional groups.

-

Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight and isotopic pattern.

-

Biological Activity and Mechanism of Action

This compound is known to possess fungicidal activity as a metabolite of pentachlorophenol.[2] It also functions as an insecticide and a termite attractant.[1]

The proposed mechanism of its insecticidal action involves the inhibition of the sodium channels in the nerve cell membranes of insects. This inhibition is thought to occur by blocking the reorientation of the sodium ion channels, which leads to paralysis.[1] However, the detailed mechanism of action is not yet fully understood.[1]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Proposed Mechanism of Insecticidal Action

The following diagram illustrates the proposed mechanism of action of this compound as a sodium channel inhibitor.

Caption: Proposed mechanism of this compound as a sodium channel inhibitor.

Conclusion

This compound is a compound of interest due to its biological activities, including its fungicidal and insecticidal properties. The synthetic routes to this molecule are well-established, allowing for its preparation for further research. While its mechanism of action as a sodium channel inhibitor has been proposed, further studies are required to fully elucidate the specific molecular interactions and downstream signaling pathways. This guide provides a foundational understanding of this compound for researchers and professionals, aiming to facilitate future investigations into its potential applications in drug development and agrochemicals.

References

- 1. This compound | 1984-59-4 [chemicalbook.com]

- 2. dev.usbio.net [dev.usbio.net]

- 3. This compound(1984-59-4) 13C NMR spectrum [chemicalbook.com]

- 4. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CA1081260A - Method of preparing this compound - Google Patents [patents.google.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound(1984-59-4) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Characteristics of 1,2-Dichloro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,2-dichloro-3-methoxybenzene, also known as 2,3-dichloroanisole. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require detailed data on this compound. This document includes a summary of its physical properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical and Chemical Properties

1,2-Dichloro-3-methoxybenzene is a chlorinated and methoxylated aromatic compound with the chemical formula C₇H₆Cl₂O.[1][2] Its physical state at room temperature is a low melting solid.[2]

Quantitative Data Summary

The key physical characteristics of 1,2-dichloro-3-methoxybenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Cl₂O | [1][2] |

| Molecular Weight | 177.03 g/mol | [2] |

| CAS Number | 1984-59-4 | [3] |

| Melting Point | 33-35 °C | [2] |

| Boiling Point | 223.4 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [2] |

Experimental Protocols for Physical Characterization

The following sections detail the methodologies for determining the key physical properties of 1,2-dichloro-3-methoxybenzene. These protocols are based on established and widely accepted techniques in organic chemistry.

Determination of Melting Point

The melting point of 1,2-dichloro-3-methoxybenzene can be determined using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of 1,2-dichloro-3-methoxybenzene is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute for a preliminary determination of the approximate melting range.

-

A second, more precise measurement is then performed with a fresh sample, heating at a slower rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the previously observed melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point of 1,2-dichloro-3-methoxybenzene can be determined using the Thiele tube method or by distillation. Given its relatively high boiling point, a micro-boiling point determination method is often preferred to minimize the amount of substance required.

Apparatus:

-

Thiele tube or a micro-boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

Procedure (Thiele Tube Method):

-

A few drops of 1,2-dichloro-3-methoxybenzene are placed in a small test tube.

-

A capillary tube, sealed at the bottom, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of 1,2-dichloro-3-methoxybenzene in various solvents can be determined by the isothermal saturation method.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., GC-MS or HPLC)

Procedure:

-

An excess amount of 1,2-dichloro-3-methoxybenzene is added to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed vial.

-

The vial is placed in a temperature-controlled bath and agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, the mixture is allowed to stand to let any undissolved solid settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

The concentration of 1,2-dichloro-3-methoxybenzene in the filtered solution is then determined using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or g/100g ).

Synthesis Pathway Visualization

The following diagram illustrates a common synthetic route for the preparation of 1,2-dichloro-3-methoxybenzene (this compound) from 1,2,3-trichlorobenzene. The process involves a nucleophilic aromatic substitution reaction.[4]

Caption: Synthesis workflow for 1,2-dichloro-3-methoxybenzene.

References

In-Depth Technical Guide: 2,3-Dichloroanisole (CAS 1984-59-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dichloroanisole (CAS: 1984-59-4), a versatile chemical intermediate with applications in agrochemicals and potential relevance in metabolic studies. This document consolidates key physicochemical data, spectroscopic information, detailed experimental protocols for its synthesis, and insights into its biological mechanisms of action.

Core Physicochemical and Safety Data

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

Identifier and General Properties

| Property | Value | Reference(s) |

| CAS Number | 1984-59-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆Cl₂O | [1][3][4] |

| Molecular Weight | 177.03 g/mol | [1][2][5] |

| Synonyms | 1,2-Dichloro-3-methoxybenzene, 2,3-Dichlorophenyl Methyl Ether | [1][4] |

| Appearance | Off-white to brownish crystalline, low-melting solid | [1][6] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 31-35 °C | [1][2][6] |

| Boiling Point | 115-116 °C at 12 mmHg | [7] |

| Density | ~1.29 g/cm³ | [8] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [2] |

Solubility and Storage

| Property | Value | Reference(s) |

| Solubility | Soluble in chloroform, methanol (B129727), and DMSO. Water solubility is 86.9 mg/L. | [1][6][7][8] |

| Storage | Store at 4°C or room temperature under an inert atmosphere. | [1][7] |

Safety and Hazard Information

| Hazard Statement | Classification | Reference(s) |

| GHS Classification | Reports vary, but include: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A). | [4] |

| Hazard Codes | Xn (Harmful) | [7] |

Spectroscopic Profile

A summary of the key spectroscopic data for this compound is provided below. This data is crucial for the structural confirmation and purity assessment of the compound.

¹H NMR Spectroscopy

-

Solvent: CDCl₃

-

Expected Signals:

-

Aromatic protons will appear in the range of δ 6.8-7.2 ppm. Due to the substitution pattern, complex splitting (doublets and triplets) is expected.

-

The methoxy (B1213986) group protons (-OCH₃) will present as a singlet at approximately δ 3.9 ppm.[3][6]

-

¹³C NMR Spectroscopy

-

Solvent: CDCl₃

-

Expected Signals:

Infrared (IR) Spectroscopy

-

Technique: ATR-IR or as a melt.

-

Key Absorptions:

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI)

-

Key Fragments:

-

Molecular Ion (M⁺): A characteristic isotopic pattern for two chlorine atoms will be observed at m/z 176 (M⁺), 178 (M+2), and 180 (M+4) with a ratio of approximately 9:6:1.

-

Major Fragments: Loss of a methyl group ([M-15]⁺) and loss of a chloromethyl radical ([M-49/51]⁺) are common fragmentation pathways.[8]

-

Experimental Protocols

Detailed methodologies for the synthesis and representative protocols for evaluating the biological activity of this compound are presented below.

Synthesis of this compound

Two primary synthetic routes are commonly cited.

Method 1: Williamson Ether Synthesis from 2,3-Dichlorophenol (B42519)

This method involves the methylation of 2,3-dichlorophenol using dimethyl sulfate (B86663).

-

Materials:

-

2,3-Dichlorophenol

-

Dimethyl sulfate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3-dichlorophenol (1.0 eq) in anhydrous acetone.

-

Add anhydrous potassium carbonate (1.1 eq) to the solution and stir the suspension for 30 minutes at room temperature.

-

Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 60°C) and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (5:1).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the filter cake with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by vacuum distillation.[6]

-

Method 2: Nucleophilic Aromatic Substitution of 1,2,3-Trichlorobenzene (B84244)

This industrial method involves the reaction of 1,2,3-trichlorobenzene with sodium methoxide (B1231860) at elevated temperatures.

-

Materials:

-

1,2,3-Trichlorobenzene

-

Sodium methoxide (25% solution in methanol)

-

Dimethylacetamide (DMAC)

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a reaction vessel equipped for distillation, dissolve 1,2,3-trichlorobenzene (1.0 eq) in dimethylacetamide.

-

Add the sodium methoxide solution in methanol (typically 2.0-3.0 eq of sodium methoxide).

-

Heat the solution with stirring. Methanol will begin to distill off. Continue heating until the internal temperature reaches approximately 125-130°C.

-

Maintain this temperature for 30-60 minutes after the methanol has been removed.

-

Cool the reaction mixture and quench by diluting with a large volume of water.

-

Extract the aqueous layer with toluene.

-

Wash the combined toluene extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation under reduced pressure.

-

The crude product, a mixture of this compound and 2,6-dichloroanisole, is then purified by fractional distillation under vacuum to isolate the desired 2,3-isomer.[1]

-

Biological Activity and Mechanisms of Action

This compound has been identified as a metabolite of the fungicide pentachlorophenol (B1679276) and exhibits insecticidal properties.

Fungicidal Activity

As a metabolite of pentachlorophenol, this compound is part of a class of compounds that can disrupt fungal growth. The general mechanism for many chlorinated phenolic and anisolic fungicides involves the disruption of cellular membranes and inhibition of key metabolic pathways such as steroid biosynthesis.

Representative Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Rate)

-

Preparation of Test Plates: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Serially dilute the stock solution and add to molten potato dextrose agar (B569324) (PDA) to achieve a range of final concentrations. Pour the agar into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture (e.g., Aspergillus spp. or Botrytis cinerea) onto the center of each test plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C).

-

Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate (solvent only) reaches the edge of the plate.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth).

Insecticidal Activity: Sodium Channel Blocker

This compound is reported to function as an insecticide, with a proposed mechanism involving the blockage of voltage-gated sodium channels in insect nerve cells. This mode of action is similar to that of other sodium channel blocker insecticides (SCBIs).[6]

-

Mechanism of Action: SCBIs bind to a site within the pore of the voltage-gated sodium channel.[10][11] This binding is state-dependent, meaning the insecticide preferentially binds to and stabilizes the inactivated state of the channel. By trapping the channels in a non-conducting state, the insecticide prevents the propagation of action potentials, leading to paralysis and death of the insect.[11][12]

References

- 1. CA1081260A - Method of preparing this compound - Google Patents [patents.google.com]

- 2. This compound(1984-59-4) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102964225A - Preparation method of 2, 3-dichloroanisole - Google Patents [patents.google.com]

- 6. This compound(1984-59-4) 13C NMR [m.chemicalbook.com]

- 7. Uptake, translocation, and transformation of pentachlorophenol in soybean and spinach plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C7H6Cl2O) [pubchemlite.lcsb.uni.lu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dichloroanisole: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-dichloroanisole, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.13 | d | 8.1 | Aromatic H |

| 7.06 | t | 7.0, 8.1 | Aromatic H |

| 6.83 | d | 7.0 | Aromatic H |

| 3.89 | s | - | -OCH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 155.0 (approx.) | C-O |

| 133.0 (approx.) | C-Cl |

| 130.0 (approx.) | C-Cl |

| 128.0 (approx.) | Ar-C |

| 125.0 (approx.) | Ar-C |

| 115.0 (approx.) | Ar-C |

| 60.0 (approx.) | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1580-1450 | Medium-Strong | Aromatic C=C Stretch |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |

| 800-700 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows the molecular ion peak and various fragment ions. The most prominent peaks are listed below.[1]

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100.0 | [M]⁺ (Molecular ion) |

| 178 | 64.4 | [M+2]⁺ (Isotope peak) |

| 133 | 51.1 | [M-CH₃-CO]⁺ |

| 135 | 33.0 | [M-CH₃-CO+2]⁺ (Isotope peak) |

| 161 | 33.5 | [M-CH₃]⁺ |

| 163 | 21.3 | [M-CH₃+2]⁺ (Isotope peak) |

| 111 | 8.8 | [C₆H₄Cl]⁺ |

| 146 | 13.7 | [M-2Cl]⁺ |

| 148 | 8.9 | [M-2Cl+2]⁺ (Isotope peak) |

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added. The NMR spectrum is then acquired on a spectrometer, with the specific acquisition parameters (e.g., number of scans, relaxation delay) optimized to obtain a high-quality spectrum.

IR Spectroscopy Protocol

For a solid sample like this compound, an Attenuated Total Reflectance (ATR) FT-IR spectrum is commonly acquired. A small amount of the sample is placed directly on the ATR crystal. The spectrum is then recorded by passing an infrared beam through the crystal and the sample. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry Protocol

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

References

1H NMR spectral analysis of 2,3-Dichloroanisole

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 2,3-Dichloroanisole

Introduction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used extensively in organic chemistry for the structural elucidation of molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a sample. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, tailored for researchers, scientists, and professionals in drug development.

¹H NMR Spectrum Analysis of this compound

The structure of this compound features a methoxy (B1213986) group (-OCH₃) and two chlorine atoms as substituents on a benzene (B151609) ring. This substitution pattern results in a complex but interpretable ¹H NMR spectrum for the three aromatic protons and the three methoxy protons.

The analysis of the spectrum involves evaluating four key parameters: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

1. Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is influenced by the electronic environment of the protons. Electron-withdrawing groups (like chlorine) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Electron-donating groups (like the methoxy group) shield protons, moving their signals upfield (to a lower ppm value).

2. Integration : The area under each signal is proportional to the number of protons it represents.[1] For this compound, we expect a 3H signal for the methoxy group and three 1H signals for the aromatic protons.

3. Multiplicity : The splitting of a signal into multiple peaks is caused by the magnetic influence of non-equivalent neighboring protons. The number of peaks in a split signal is given by the n+1 rule, where 'n' is the number of neighboring protons.[1]

4. Coupling Constant (J) : The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity of the protons. The magnitude of J depends on the number of bonds separating the coupled protons, with typical values for ortho-coupling (³J) being larger than for meta-coupling (⁴J).

Peak Assignment:

The ¹H NMR spectrum of this compound in CDCl₃ exhibits signals for four distinct types of protons.[2]

-

Methoxy Protons (-OCH₃) : A singlet integrating to three protons is observed at approximately 3.893 ppm.[2] This signal is a singlet because there are no adjacent protons to cause splitting.

-

Aromatic Protons (H-4, H-5, H-6) : The aromatic region of the spectrum shows three distinct signals. Based on the electronic effects of the substituents and the observed coupling constants, the assignments are as follows:

-

H-6 : This proton is ortho to the electron-donating methoxy group and meta to a chlorine atom. It is expected to be the most shielded of the aromatic protons and appears at 6.828 ppm.[2] It is split by both H-5 (ortho coupling) and H-4 (meta coupling).

-

H-5 : This proton is situated between two chlorine atoms (meta) and the methoxy group (para). It appears at 7.06 ppm.[2] It is split by H-6 and H-4 (both ortho couplings).

-

H-4 : This proton is ortho to a chlorine atom and meta to both the other chlorine and the methoxy group. It is the most deshielded aromatic proton, resonating at 7.13 ppm.[2] It is split by H-5 (ortho coupling) and H-6 (meta coupling).

-

Data Presentation

The quantitative ¹H NMR data for this compound is summarized in the table below.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | 3.893 | 3H | Singlet (s) | - |

| H-4 | 7.13 | 1H | Doublet of doublets (dd) | J = 8.1, 7.0 |

| H-5 | 7.06 | 1H | Triplet (t) | J = 8.1, 2.7 |

| H-6 | 6.828 | 1H | Doublet of doublets (dd) | J = 7.0, 2.7 |

Note: The assignments for H-4, H-5, and H-6 are based on the provided coupling constants where J(A,B)=8.1Hz, J(A,C)=7.0Hz, and J(B,C)=2.7Hz, corresponding to the interactions between these protons.[2]

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside a small, clean vial.[3][4] CDCl₃ is a common choice for small organic molecules.[5]

-

To ensure a high-quality spectrum, the solution must be free of any solid particles.[3] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Cap the NMR tube securely.

2. NMR Data Acquisition:

-

The spectrum is recorded on an NMR spectrometer, for example, a 400 MHz instrument.

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent (CDCl₃).

-

A standard one-pulse ¹H acquisition experiment is performed.

-

Key acquisition parameters include:

-

Number of Scans (NS) : Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1) : A delay of 1-2 seconds between scans is used to allow for full relaxation of the protons.

-

Pulse Width : A 90° pulse is typically used.

-

Acquisition Time (AQ) : Usually around 3-4 seconds.

-

-

The chemical shifts are referenced internally to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[6]

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software.

-

Processing steps include:

-

Fourier Transformation (FT) : Converts the time-domain signal (FID) into a frequency-domain signal (the spectrum).

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Integration : The integral curves are calculated for each signal.

-

Peak Picking : The chemical shifts of the peaks are determined.

-

Visualization of Workflow

The logical workflow for the ¹H NMR spectral analysis of this compound is depicted in the following diagram.

Caption: Workflow for ¹H NMR Analysis of this compound.

References

Solubility Profile of 2,3-Dichloroanisole in Common Laboratory Solvents: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of 2,3-dichloroanisole in various common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound. This document summarizes available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties of this compound

This compound is an organic compound with the following properties:

Solubility Data

The solubility of this compound varies across different solvents, reflecting its chemical structure which contains both a polar ether group and a nonpolar dichlorinated benzene (B151609) ring. The following table summarizes the available solubility data.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Water | H₂O | Polar Protic | 86.9 mg/L[2][4][5] | Low solubility as expected for a chlorinated aromatic compound. |

| Methanol | CH₃OH | Polar Protic | Soluble[1][2][5] | Quantitative data not specified in the sources. |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][2][5] | A good indicator of solubility in other chlorinated solvents like dichloromethane. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 3 mg/mL (16.95 mM)[7] | Sonication is recommended to aid dissolution.[7] |

| Other Solvents | - | - | Soluble[8] | Stated to be soluble or miscible in dimethylformamide (DMF), dimethylacetamide (DMA), sulfolane, and glyme.[8] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for applications in reaction chemistry, formulation, and purification. Below are detailed methodologies for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Test

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Methodology:

-

Preparation: Place a small, pre-weighed amount of this compound (e.g., 25 mg) into a clean, dry test tube.[9][10]

-

Solvent Addition: Add the chosen solvent (e.g., 0.75 mL) to the test tube in small increments (e.g., 0.25 mL at a time).[9][10]

-

Agitation: After each addition, cap and vigorously shake or vortex the test tube for at least 60 seconds to facilitate dissolution.[9][11]

-

Observation: Visually inspect the solution against a contrasting background. A compound is considered "soluble" if the entire solid dissolves, leaving no visible particles. If some but not all of the solid dissolves, it is "partially soluble." If no significant amount of solid dissolves, it is "insoluble."

-

Classification: The results can be used to classify the compound's solubility in the tested solvent.[9]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a container (e.g., a screw-capped vial) containing a precisely measured volume of the solvent.[12] The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the container tightly and place it in a constant-temperature shaker or rotator.[12] Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution reaches equilibrium.[12][13]

-

Phase Separation: After equilibration, cease agitation and allow the container to stand undisturbed at the same constant temperature until the excess solid has completely settled, leaving a clear supernatant.[12]

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette.[12]

-

Filtration: Immediately filter the withdrawn sample through a membrane filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals. This step prevents overestimation of the solubility.

-

Analysis: Quantify the concentration of this compound in the filtered, saturated solution using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtrate and weigh the residual solid.

-

Spectrophotometry (UV-Vis): Measure the absorbance at a predetermined wavelength and calculate the concentration using a standard curve.

-

High-Performance Liquid Chromatography (HPLC): Inject a known volume of the filtrate and determine the concentration by comparing the peak area to that of known standards.

-

Visualized Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound like this compound.

Caption: General workflow for qualitative solubility assessment.

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. This compound | 1984-59-4 [chemicalbook.com]

- 3. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmaceutical and chemical intermediates,CAS#:1984-59-4,2,3-二氯苯甲醚,this compound [en.chemfish.com]

- 5. 1984-59-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. CA1081260A - Method of preparing this compound - Google Patents [patents.google.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. quora.com [quora.com]

- 13. m.youtube.com [m.youtube.com]

Potential Biological Activities of 2,3-Dichloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated to the specific biological activities of 2,3-Dichloroanisole is notably scarce. This guide synthesizes the available data for this compound and extrapolates potential biological activities and mechanisms based on research on structurally related compounds, such as other dichloroanisole isomers, chlorophenols, and chlorinated aromatic compounds. All information derived from related compounds is clearly indicated.

Executive Summary

This compound (2,3-DCA) is a chlorinated aromatic compound. While specific research on its biological effects is limited, it is identified as a metabolite of pentachlorophenol (B1679276) with fungicidal activity.[1] Data from safety assessments and studies on analogous compounds suggest that 2,3-DCA likely possesses moderate acute toxicity, is an irritant to skin and eyes, and may affect respiratory function.[2][3] Its metabolism is anticipated to proceed via cytochrome P450-mediated O-demethylation to form 2,3-dichlorophenol, which can then undergo further conjugation and excretion. This guide provides an overview of its known characteristics, inferred biological activities, and detailed experimental protocols for future research.

Physicochemical Properties and Toxicological Profile

This compound is a solid at room temperature with the molecular formula C₇H₆Cl₂O.[2] Its toxicological profile, as defined by the Globally Harmonized System (GHS), indicates potential hazards upon exposure.

Table 1: Physicochemical and Toxicological Data for this compound and Related Isomers

| Property | This compound | 2,6-Dichloroanisole | 2,4-Dichloroanisole (B165449) |

| CAS Number | 1984-59-4[1] | 1984-65-2[4] | 553-82-2[5] |

| Molecular Formula | C₇H₆Cl₂O[1] | C₇H₆Cl₂O[6] | C₇H₆Cl₂O[5] |

| Molecular Weight | 177.03 g/mol [1] | 177.03 g/mol [6] | 177.02 g/mol [5] |

| Melting Point | 33-35 °C[1] | 10-11 °C[6] | Not Available |

| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[6] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[5] |

| Acute Toxicity (Oral) | Category 4[3] | Not explicitly categorized, but stated as "Harmful if swallowed".[6] | Category 4 (33.3% of reports)[5] |

| Skin Corrosion/Irritation | Category 2[2] | Category 2[6] | Category 2 (66.7% of reports)[5] |

| Serious Eye Damage/Irritation | Category 2A[3] | Category 2[6] | Category 2A (66.7% of reports)[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[2] | Not explicitly categorized, but "May cause respiratory irritation".[6] | Category 3 (Respiratory tract irritation) (66.7% of reports)[5] |

Note: The data for 2,6- and 2,4-dichloroanisole are included for comparative purposes due to the limited specific toxicological data for the 2,3-isomer.

Potential Biological Activities

Fungicidal and Antimicrobial Activity

This compound is noted as a metabolite of the broad-spectrum biocide pentachlorophenol and possesses fungicidal activity.[1] While specific efficacy data (e.g., Minimum Inhibitory Concentration - MIC) for 2,3-DCA is not available, other chlorinated aromatic compounds and flavonoids have demonstrated significant antibacterial and antifungal properties.[7] The mechanism of action for fungicidal compounds can be diverse, but for some, it involves the hyperactivation of fungal stress signaling pathways, leading to growth inhibition.[8][9]

Cytotoxicity

The toxicological profile of 2,3-DCA suggests it can cause cellular damage, particularly to epithelial tissues upon direct contact.[2] Although no specific cytotoxicity studies (e.g., IC50 values) for 2,3-DCA have been identified, research on chlorophenols—potential metabolites of chloroanisoles—indicates they can induce cytotoxic effects.[10] The cytotoxicity of such compounds is often evaluated in various cell lines to determine their potential as anti-cancer agents or to understand their toxic effects.

Inferred Metabolism and Potential Signaling Pathways

Metabolic Pathways

Direct metabolic studies on this compound are not present in the current literature. However, the metabolism of xenobiotics, including chlorinated aromatic compounds, is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[11][12] For anisole-containing compounds, a primary metabolic route is O-demethylation. Therefore, it is hypothesized that 2,3-DCA is metabolized to 2,3-dichlorophenol. This can be followed by conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility and facilitate excretion.

References

- 1. dev.usbio.net [dev.usbio.net]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C7H6Cl2O | CID 16126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2,4-Dichloroanisole | C7H6Cl2O | CID 11119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 12. mdpi.com [mdpi.com]

Environmental Degradation of 2,3-Dichloroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloroanisole, a halogenated aromatic compound, is of environmental concern due to its potential persistence and toxicity. While direct studies on the environmental fate of this compound are limited, this technical guide synthesizes available information on the degradation of structurally related compounds to propose putative environmental degradation pathways. This document outlines potential biotic and abiotic degradation mechanisms, including biodegradation, photodegradation, and chemical degradation. Detailed experimental protocols for studying these pathways are provided, and available quantitative data for related compounds are summarized to offer a comparative perspective. This guide serves as a foundational resource for researchers initiating studies on the environmental fate and remediation of this compound and other chloroanisoles.

Introduction

Chloroanisoles are a class of chlorinated aromatic compounds that can enter the environment through various industrial processes and as transformation products of other pollutants, such as the microbial methylation of chlorophenols.[1][2][3][4][5][6][7][8] this compound (2,3-DCA) is a specific congener whose environmental degradation pathways are not well-documented in scientific literature. Understanding these pathways is crucial for assessing its environmental risk, persistence, and for the development of effective remediation strategies. This guide will explore the likely degradation routes of this compound based on the known metabolism of anisole, other chloroanisoles, and chlorinated aromatic compounds.

Proposed Biodegradation Pathways

The biodegradation of this compound is likely to be initiated by two primary enzymatic reactions: O-demethylation or dioxygenation.

O-Demethylation Pathway (Anaerobic)

Under anaerobic conditions, the primary route of metabolism for aryl methyl ethers is O-demethylation, catalyzed by O-demethylases.[9][10][11][12][13] This reaction cleaves the methyl group from the aromatic ring, yielding the corresponding phenol.

Proposed Pathway:

-

O-Demethylation: this compound is converted to 2,3-dichlorophenol (B42519) by an O-demethylase enzyme. This is a critical initial step that removes the ether linkage.

-

Reductive Dechlorination: The resulting 2,3-dichlorophenol can then undergo sequential reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. This process would lead to the formation of monochlorophenols and finally phenol.

-

Ring Cleavage: Phenol can be further mineralized to carbon dioxide and water through various anaerobic metabolic pathways.

Dioxygenase-Mediated Pathway (Aerobic)

In aerobic environments, bacteria often utilize dioxygenase enzymes to initiate the degradation of aromatic compounds.[14][15][16][17][18] These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol.

Proposed Pathway:

-

Dioxygenation: Aromatic hydrocarbon dioxygenases attack the aromatic ring of this compound to form a chlorinated cis-dihydrodiol.

-

Dehydrogenation: The cis-dihydrodiol is then dehydrogenated to form a substituted catechol (e.g., 3,4-dichlorocatechol).

-

Ring Cleavage: The resulting catechol is a key intermediate that can undergo ring cleavage by catechol dioxygenases. This can occur via two main routes:

-

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups.

-

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups.[19]

-

-

Further Degradation: The ring-cleavage products are further metabolized through various pathways, eventually leading to intermediates of central metabolism, such as succinate (B1194679) and acetyl-CoA.

Proposed Abiotic Degradation Pathways

Abiotic degradation processes, including photodegradation and chemical degradation, can also contribute to the environmental transformation of this compound.

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a molecule by light energy. For chloroaromatic compounds, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by photosensitizing agents present in the environment (e.g., dissolved organic matter).[20][21][22]

Proposed Reactions:

-

Reductive Dechlorination: Absorption of UV light can lead to the homolytic cleavage of the carbon-chlorine bond, followed by abstraction of a hydrogen atom from the solvent (water) or other organic matter, resulting in a less chlorinated anisole.

-

Hydroxylation: Photolytically generated reactive oxygen species, such as hydroxyl radicals, can attack the aromatic ring, leading to the formation of hydroxylated derivatives.

-

Photo-mineralization: Prolonged exposure to UV radiation, especially in the presence of photocatalysts like TiO₂, can lead to the complete breakdown of the molecule into carbon dioxide, water, and hydrochloric acid.[23]

Chemical Degradation

Chemical degradation can occur through reactions with various chemical species present in the environment.

-

Hydrolysis: While the ether linkage in anisoles is generally stable to hydrolysis under neutral pH conditions, hydrolysis could be more significant under extreme pH conditions or in the presence of specific catalysts.

-

Oxidation: Strong oxidizing agents, such as hydroxyl radicals generated in advanced oxidation processes (AOPs), can effectively degrade chloroanisoles. For instance, the use of activated hydrogen peroxide has been shown to degrade other chloroanisole isomers.[24][25] The reaction with ozone is another potential degradation pathway.[1]

Quantitative Data

| Compound | Degradation Process | Conditions | Rate/Half-life | Reference |

| 2,4,6-Trichloroanisole (TCA) | Chemical Oxidation (H₂O₂/molybdate) | Aqueous solution, alkaline | >80% degradation in 60 min | [24][25] |

| Pentachloroanisole (PCA) | Chemical Oxidation (H₂O₂/molybdate) | Aqueous solution, alkaline | >75.8% degradation in 60 min | [24][25] |

| Aniline | Biodegradation | Aerobic, various bacterial isolates | 27% to 61% degradation in 10 days | [19] |

| 2,4-Dichloroanisole | Chemical Oxidation (Chlorination) | Aqueous solution, acidic | Formation favored over 2,6-DCA | [26] |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the degradation of this compound.

Biodegradation Studies

Objective: To assess the biodegradation of this compound by microbial consortia or isolated strains.

Materials:

-

Microbial culture (e.g., activated sludge, soil slurry, or pure culture).

-

Minimal salts medium.

-

This compound (as the sole carbon source or co-metabolite).

-

Shake flasks or bioreactor.

-

Incubator shaker.

-

Analytical instrumentation (e.g., HPLC, GC-MS).

Protocol:

-

Enrichment Culture: Inoculate a minimal salts medium containing this compound at a specific concentration (e.g., 10-100 mg/L) with an environmental sample (e.g., soil, sediment, or wastewater).

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 25-30°C, 150 rpm). For anaerobic studies, maintain an oxygen-free environment.

-

Monitoring Degradation: Periodically withdraw samples and analyze the concentration of this compound using a suitable analytical method like HPLC or GC-MS.[23][27][28][29][30]

-

Identification of Metabolites: At various time points, extract the culture medium with an organic solvent (e.g., ethyl acetate) and analyze the extracts by GC-MS to identify potential degradation intermediates.

-

Isolation of Degrading Strains: Plate the enrichment culture on solid minimal medium with this compound as the sole carbon source to isolate pure strains capable of its degradation.

Photodegradation Studies

Objective: To determine the rate and products of this compound photodegradation.

Materials:

-

This compound solution in a photochemically transparent solvent (e.g., water, acetonitrile/water).

-

Photoreactor equipped with a light source simulating sunlight (e.g., Xenon lamp).

-

Quartz tubes or cells.

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, GC-MS).

Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in quartz tubes. Include dark controls to account for any non-photolytic degradation.

-

Irradiation: Place the tubes in the photoreactor and irradiate for a set period.

-

Analysis: At different time intervals, remove a tube and analyze the concentration of this compound and the formation of any photoproducts using HPLC and GC-MS.

-

Quantum Yield Determination: If desired, the quantum yield can be determined using a chemical actinometer to measure the light intensity.

Conclusion

While direct experimental data on the environmental degradation of this compound is lacking, this guide provides a scientifically grounded framework of its probable fate based on the known degradation pathways of analogous compounds. The proposed biodegradation pathways involve initial O-demethylation under anaerobic conditions or dioxygenase-mediated ring activation under aerobic conditions, both leading to intermediates that can be further mineralized. Abiotic degradation through photolysis and chemical oxidation are also plausible routes of transformation. The experimental protocols and comparative data presented here offer a starting point for researchers to investigate the environmental persistence and remediation of this compound. Further research is critically needed to validate these proposed pathways and to quantify the degradation rates under various environmental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evidence of Malodorous Chloroanisoles in “Mold Houses” Was Omitted When Indoor Air Research Evolved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Formation and emission of chloroanisoles as indoor pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. O-Demethylation and Other Transformations of Aromatic Compounds by Acetogenic Bacteria | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Chlorobenzene Dioxygenase Sequence Elements Involved in Dechlorination of 1,2,4,5-Tetrachlorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aerobic Degradation of Chloroaromatics [ouci.dntb.gov.ua]

- 17. normalesup.org [normalesup.org]

- 18. researchgate.net [researchgate.net]

- 19. microbiologyjournal.org [microbiologyjournal.org]

- 20. UV filter - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Destruction of chloroanisoles by using a hydrogen peroxide activated method and its application to remove chloroanisoles from cork stoppers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Kinetics and mechanisms of formation of earthy and musty odor compounds: Chloroanisoles during water chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 30. Analysis for chloroanisoles and chlorophenols in cork by stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 2,3-Dichloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2,3-dichloroanisole, a crucial intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. The document details the key starting materials, offering in-depth experimental protocols and quantitative data to facilitate laboratory-scale synthesis and process development.

Synthesis from 1,2,3-Trichlorobenzene (B84244)

A prevalent method for the industrial production of this compound involves the nucleophilic aromatic substitution of 1,2,3-trichlorobenzene with an alkali metal methoxide (B1231860), most commonly sodium methoxide. This reaction is typically performed at elevated temperatures in a polar aprotic solvent. A key challenge in this synthesis is controlling the regioselectivity, as the isomeric 2,6-dichloroanisole (B52528) is a common byproduct. The choice of solvent and the presence of an alcohol like methanol (B129727) can significantly influence the isomer ratio.[1]

Experimental Protocol:

A solution of 1,2,3-trichlorobenzene is heated in an inert organic solvent, such as dimethylacetamide (DMA), to a temperature between 100-200°C.[1] A solution of sodium methoxide in methanol is then added to the reaction mixture. The reaction is maintained at the elevated temperature for a period ranging from 30 minutes to 24 hours.[1] Upon completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent like toluene. The organic extracts are then washed, dried, and the solvent is removed. The crude product is purified by fractional distillation under reduced pressure to separate the desired this compound from the 2,6-dichloroanisole isomer and any unreacted starting material.

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomer Ratio (2,3- : 2,6-) | Reference |

| 1,2,3-Trichlorobenzene | Sodium Methoxide in Methanol | Dimethylacetamide | 166 | 0.5 | 60 | 92:8 | [1] |

| 1,2,3-Trichlorobenzene | Sodium Methoxide in Methanol | Dimethylformamide | 155 | 2 | - | 72:28 | [1] |

| 1,2,3-Trichlorobenzene | Solid Sodium Methoxide | Dimethylacetamide | 166 | 0.5 | - | 70:30 | [1] |

Note: Yields and isomer ratios are highly dependent on the specific reaction conditions.

Synthetic Pathway Diagram:

Caption: Synthesis of this compound from 1,2,3-Trichlorobenzene.

Synthesis from 2,3-Dichlorofluorobenzene (B1294889)

An alternative synthetic approach utilizes 2,3-dichlorofluorobenzene as the starting material. This method also involves a nucleophilic aromatic substitution reaction with sodium methoxide. The fluorine atom is a better leaving group than chlorine in this context, which can allow for milder reaction conditions and potentially higher yields.[2]

Experimental Protocol:

2,3-Dichlorofluorobenzene is reacted with a methanol solution of sodium methoxide. The reaction is carried out at a temperature ranging from 20-80°C for a duration of 2 to 24 hours.[2] The molar ratio of sodium methoxide to 2,3-dichlorofluorobenzene is typically between 1:1 and 4:1.[2] After the reaction is complete, the mixture is cooled, and any solid byproducts are filtered off. Methanol is recovered from the filtrate by distillation under reduced pressure. Water is then added to the residue to precipitate the crude this compound, which is collected by filtration and dried.

Quantitative Data:

| Starting Material | Reagents | Molar Ratio (NaOMe:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,3-Dichlorofluorobenzene | Sodium Methoxide in Methanol | 1-4 : 1 | 20-80 | 2-24 | High | [2] |

Note: The patent claims a high yield but does not provide specific quantitative values in the abstract.

Synthetic Pathway Diagram:

Caption: Synthesis of this compound from 2,3-Dichlorofluorobenzene.

Synthesis from 2,3-Dichlorophenol (B42519) via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers. In this approach, 2,3-dichlorophenol is first deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile and reacts with a methylating agent to yield this compound. This method is particularly useful for smaller-scale laboratory preparations.

Experimental Protocol:

2,3-Dichlorophenol is dissolved in a suitable solvent, such as ethanol, methanol, or acetone. A base, typically sodium hydroxide (B78521) or potassium hydroxide, is added to the solution to deprotonate the phenol (B47542) and form the sodium or potassium 2,3-dichlorophenoxide in situ. A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is then added to the reaction mixture.[3] The reaction is often heated to reflux to ensure completion. After the reaction is complete, the mixture is cooled, and the solvent is typically removed under reduced pressure. The residue is then taken up in water and an organic solvent, and the layers are separated. The organic layer is washed to remove any remaining base or salts, dried, and the solvent is evaporated to afford the crude this compound, which can be further purified by distillation or chromatography.

Quantitative Data:

| Starting Material | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,3-Dichlorophenol | Sodium Hydroxide | Dimethyl Sulfate | Acetone | Reflux | 2-6 | - |

| 2,3-Dichlorophenol | Potassium Hydroxide | Methyl Iodide | Ethanol | Reflux | 4-8 | - |

Note: Yields are dependent on the specific conditions and the purity of the starting materials.

Synthetic Pathway Diagram:

Caption: Williamson Ether Synthesis of this compound.

References

Methodological & Application

Application Notes: High-Yield Synthesis of 2,3-Dichloroanisole from 1,2,3-Trichlorobenzene

Introduction

2,3-Dichloroanisole is a key intermediate in the synthesis of various commercial products, including pharmaceuticals and agricultural chemicals.[1] This document outlines a detailed protocol for the high-yield synthesis of this compound via the nucleophilic aromatic substitution (SNAr) of 1,2,3-trichlorobenzene (B84244) with sodium methoxide (B1231860). The described method focuses on optimizing reaction conditions to maximize the yield of the desired 2,3-isomer while minimizing the formation of the isomeric 2,6-dichloroanisole (B52528) byproduct.[1]

Reaction Principle

The synthesis proceeds through a nucleophilic aromatic substitution mechanism, where the methoxide ion (CH₃O⁻) displaces a chlorine atom on the 1,2,3-trichlorobenzene ring. While unactivated aryl halides are typically unreactive towards nucleophilic substitution, this reaction can be driven to completion under elevated temperatures in a suitable polar aprotic solvent.[1][2] The reaction yields a mixture of this compound and 2,6-dichloroanisole. However, the isomeric ratio can be significantly influenced by the reaction conditions, particularly the presence of methanol (B129727), which unexpectedly favors the formation of the desired this compound.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established high-yield procedures.[1]

Materials and Reagents

-

1,2,3-Trichlorobenzene (C₆H₃Cl₃)

-

Sodium methoxide, 25% solution in methanol (CH₃ONa in CH₃OH)

-

Dimethylacetamide (DMA) or Dimethylsulfoxide (DMSO)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Thermometer or thermocouple

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure: High-Yield Synthesis with Methanol Co-solvent

This protocol is optimized for producing a high ratio of the desired 2,3-isomer.[1]

-

Reaction Setup: Assemble a three-necked flask with a magnetic stirrer, reflux condenser, dropping funnel, and thermometer. Ensure the apparatus is dry and vented appropriately.

-

Charging the Reactor: Charge the flask with 1,2,3-trichlorobenzene (e.g., 1 mole) and the inert solvent, dimethylacetamide (DMA).

-

Heating: Heat the stirred mixture to 125°C.

-

Reagent Addition: Slowly add the 25% sodium methoxide solution in methanol via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 125-130°C as the methanol vaporizes.

-

Reaction: After the addition is complete, maintain the temperature at 130°C for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into a larger volume of water (approximately 5 times the reaction volume).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with toluene (e.g., 2 x 500 mL).

-

Combine the organic extracts and wash with water to remove any remaining DMA and salts.

-

-

Drying and Solvent Removal: Dry the toluene solution over anhydrous sodium sulfate. Filter off the drying agent and remove the toluene by distillation under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by fractional distillation under vacuum to isolate the pure this compound.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes quantitative data from various experimental conditions for the reaction of 1,2,3-trichlorobenzene with sodium methoxide.

| Solvent System | Temperature (°C) | Time (min) | 2,3-Isomer Yield (%) | 2,3:2,6 Isomer Ratio | Purity (%) | Reference |

| DMA / Methanol | 125-130 | 30 | 65-75 | ~2:1 | >99 (post-distillation) | [1] |

| DMSO / Methanol | 166 | 30 | ~60 | 92:8 | >99 (post-distillation) | [1] |

| DMA (50-75% Methanol) | 100-175 | 15-60 | 85-95 | Significantly improved | Not specified | [1] |

Key Findings:

-

Solvent Choice: Inert polar aprotic solvents such as dimethylacetamide (DMA), dimethylformamide (DMF), and dimethylsulfoxide (DMSO) are effective for this reaction.[1]

-

Role of Methanol: The presence of a significant proportion of methanol in the reaction mixture is crucial for high yields of the desired this compound isomer.[1] It was found that having 40-65% methanol in the initial solvent system can increase the yield of the 2,3-isomer to 85-95%.[1]

-

Temperature and Time: The reaction is typically conducted at temperatures between 100-200°C for a period ranging from 30 minutes to several hours.[1] Higher temperatures can increase the reaction rate but must be carefully controlled.

References

Application Notes and Protocols for the Synthesis of 2,3-Dichloroanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conversion of 2,3-dichlorofluorobenzene (B1294889) to 2,3-dichloroanisole via a nucleophilic aromatic substitution (SNAr) reaction. The target audience for this protocol includes researchers in organic synthesis, medicinal chemistry, and process development.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The conversion from 2,3-dichlorofluorobenzene is achieved through a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860). This method is advantageous due to its high yield and purity of the final product.[2] The reaction proceeds by the displacement of the fluoride (B91410) atom, which is a good leaving group, by the methoxide nucleophile.

Reaction Scheme

The overall reaction is as follows:

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2,3-dichlorofluorobenzene to this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process:

-